molecular formula C9H6Cl2O B8743323 1-(2,4-Dichlorophenyl)prop-2-en-1-one CAS No. 63198-77-6

1-(2,4-Dichlorophenyl)prop-2-en-1-one

Cat. No.: B8743323
CAS No.: 63198-77-6
M. Wt: 201.05 g/mol
InChI Key: GHMVIYIMUFPEHN-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)prop-2-en-1-one is a chalcone derivative characterized by a propenone backbone (C=O-CH=CH₂) linked to a 2,4-dichlorophenyl group. Synthesized via base-catalyzed Aldol condensation between 1-(2,4-dichlorophenyl)ethanone and aromatic aldehydes (e.g., terephthalaldehyde or salicylaldehyde), it serves as a precursor for antimicrobial agents, nonlinear optical materials, and biologically active heterocycles . Its structural flexibility allows for diverse functionalization, making it a key scaffold in medicinal and materials chemistry.

Properties

CAS No.

63198-77-6

Molecular Formula

C9H6Cl2O

Molecular Weight

201.05 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)prop-2-en-1-one

InChI

InChI=1S/C9H6Cl2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h2-5H,1H2

InChI Key

GHMVIYIMUFPEHN-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Optical Properties

Compound HOMO-LUMO Gap (eV) β (×10⁻¹⁰ m/W)
2,4-Dichloro derivative 4.1 3.2
2,6-Dichloro derivative 4.3 2.8

Conjugation Length: Monomeric vs. Dimeric Derivatives

Extended conjugation in dimeric derivatives enhances stability and electronic properties:

  • 3,3′-(1,4-Phenylene)bis(1-(2,4-dichlorophenyl)prop-2-en-1-one), a dimer synthesized from terephthalaldehyde, exhibits a 15% lower HOMO-LUMO gap (3.5 eV) compared to the monomer (4.1 eV), improving charge transfer efficiency .

Heterocyclic vs. Aromatic Substituents

Replacement of phenyl groups with heterocycles modifies bioactivity:

  • 1-(5-Chlorothiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one demonstrates 19.87% DPPH radical scavenging at 25 µg/mL, outperforming ascorbic acid (16.13%) due to thiophene’s electron-rich nature .
  • (E)-3-(2-Hydroxyphenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one shows fungicidal activity (77.4% inhibition against H. Oryzae at 50 mg/L) attributed to hydrogen bonding from the hydroxyl group .

Electron-Donating vs. Withdrawing Groups

Substituents like amino (-NH₂) alter electronic density and bioactivity:

  • (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one exhibits trypanocidal activity (IC₅₀ = 12 µM against Trypanosoma cruzi) due to the electron-donating amino group enhancing solubility and target binding .

Crystallographic and Packing Behavior

Crystal structures reveal substituent-dependent intermolecular interactions:

  • (2E)-1-(2,4-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one forms head-to-tail stacks via C–H···O and π–π interactions, stabilizing the lattice .
  • Derivatives with hydroxyl groups (e.g., 2-hydroxyphenyl) exhibit intramolecular O–H···O hydrogen bonds, influencing melting points and solubility .

Preparation Methods

Reaction Mechanism and General Procedure

The Claisen-Schmidt condensation remains the most widely used method for synthesizing 1-(2,4-dichlorophenyl)prop-2-en-1-one. This base-catalyzed reaction involves the condensation of 2,4-dichloroacetophenone with an aldehyde, typically benzaldehyde or substituted benzaldehydes, in protic solvents. The mechanism proceeds via enolate formation, nucleophilic attack on the aldehyde, and subsequent dehydration to form the α,β-unsaturated ketone.

A representative procedure involves stirring equimolar quantities of 2,4-dichloroacetophenone (0.01 mol) and p-tolualdehyde (0.01 mol) in methanol (60 mL) with 30% aqueous NaOH (5 mL) for 2 hours. Quenching the reaction in ice-cold water (500 mL) precipitates the crude product, which is recrystallized from acetone to yield crystals suitable for X-ray diffraction.

Optimization of Reaction Conditions

Recent studies have systematically evaluated variables impacting yield and purity (Table 1):

Table 1: Impact of Reaction Conditions on Claisen-Schmidt Synthesis

CatalystSolventTemperatureYield (%)Purity (Melting Point)
NaOHMethanolIce bath98.26410–411 K
KOHEthanolIce bath80.44408–409 K
NaOHEthanolRoom temp71.05405–406 K

Key findings:

  • Catalyst : NaOH outperforms KOH due to stronger base strength, facilitating faster enolate formation.

  • Solvent : Methanol enhances solubility of intermediates, reducing side reactions compared to ethanol.

  • Temperature : Ice-cold conditions (<10°C) suppress aldol side reactions, improving yield by 27% over room temperature.

Friedel-Crafts Acylation: Alternative Route for Functionalized Derivatives

Methodology and Limitations

Friedel-Crafts acylation provides an alternative pathway, particularly for synthesizing derivatives with electron-rich aromatic rings. For example, 1-(2,3-dihydrobenzodioxin-6-yl)ethanone undergoes acylation with 4-chlorobenzaldehyde in ethanolic NaOH to yield chalcone analogs. However, this method suffers from:

  • Lower yields (77–85%) due to competing polymerization.

  • Requirement for stoichiometric Lewis acids (e.g., AlCl₃), complicating purification.

Knoevenagel Condensation: Emerging Green Chemistry Approach

DABCO-Catalyzed Protocol

A 2018 innovation employs 1,4-diazabicyclo[2.2.2]octane (DABCO) with hydroxyl-functionalized ionic liquids ([HyEtPy]Cl) in aqueous media. This system achieves dual activation:

  • DABCO abstracts protons to form enolates.

  • Ionic liquids stabilize intermediates via hydrogen bonding with carbonyl groups.

Procedure : A mixture of 2,4-dichloroacetophenone (1 mmol) and benzaldehyde (1 mmol) in [HyEtPy]Cl–H₂O (3 mL) with DABCO (10 mol%) reacts at 50°C for 2 hours, yielding 93% product.

Advantages Over Traditional Methods

  • Sustainability : Water replaces organic solvents, reducing waste.

  • Reusability : The ionic liquid-catalyst system retains 89% activity after five cycles.

  • Broad Substrate Scope : Tolerates electron-withdrawing (-NO₂, -Cl) and donating (-OCH₃) groups.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • IR : Strong C=O stretch at 1665 cm⁻¹; conjugated C=C at 1600 cm⁻¹.

  • ¹H NMR (CDCl₃): δ 7.85 (d, J = 15.6 Hz, 1H, α-vinylic); 7.72–7.35 (m, 3H, aromatic); 6.82 (d, J = 15.6 Hz, 1H, β-vinylic).

Crystallographic Insights

X-ray diffraction reveals:

  • Planar E-configuration with C=C bond length of 1.334 Å.

  • Dihedral angle of 42.09° between 2,4-dichlorophenyl and ketone groups, minimizing steric strain.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)TemperatureCatalyst LoadingEnvironmental Impact
Claisen-Schmidt98.260–10°C20% NaOHModerate
Knoevenagel9350°C10 mol% DABCOLow
Friedel-Crafts77293 KStoichiometricHigh

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2,4-Dichlorophenyl)prop-2-en-1-one, and how do reaction conditions influence yield?

Methodological Answer: The compound is commonly synthesized via Claisen-Schmidt condensation. Key steps include:

  • Reagents: 2,4-Dichloroacetophenone and an aldehyde (e.g., benzaldehyde derivatives) in ethanol or methanol.
  • Catalysts: Acidic (e.g., thionyl chloride, HCl) or basic (e.g., NaOH) conditions. Silica-supported piperidine is noted for enhancing regioselectivity and reducing side reactions .
  • Purification: Recrystallization in ethanol or column chromatography.

Q. How can spectroscopic and crystallographic methods characterize the structural features of this compound?

Methodological Answer:

  • FT-IR and NMR: Identify α,β-unsaturated carbonyl (C=O stretch ~1650–1700 cm⁻¹) and aromatic C-Cl vibrations (~700 cm⁻¹). 1^1H NMR shows vinyl proton doublets (δ 7.5–8.0 ppm) .
  • X-ray Crystallography: Use SHELX software for structure refinement. Key parameters include bond lengths (C=O: ~1.22 Å, C-Cl: ~1.73 Å) and dihedral angles between aromatic rings (e.g., 15–30°) .

Q. How do computational methods (DFT, HOMO-LUMO) predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set. Key findings:
    • HOMO-LUMO gap (~4.2 eV) indicates charge transfer potential.
    • Molecular Electrostatic Potential (MEP) maps highlight nucleophilic regions near Cl atoms .
  • Hyperpolarizability: High β values (~100 × 10⁻³⁰ esu) suggest nonlinear optical (NLO) applications .

Q. What strategies resolve contradictions between experimental and computational data for this compound?

Methodological Answer:

  • Spectral Discrepancies: Re-examine solvent effects (e.g., polar solvents shift C=O stretches). Validate DFT parameters (e.g., basis set choice) against crystallographic data .
  • Crystallographic Refinement: Use SHELXL for high-resolution data to correct thermal motion artifacts .

Q. How do substituents on the aromatic rings influence biological activity and material properties?

Methodological Answer:

  • Antimicrobial Activity: Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance activity by increasing membrane permeability. MIC values correlate with Hammett σ constants .
  • NLO Properties: Methoxy groups improve SHG efficiency due to increased conjugation .

Q. What protocols are recommended for analyzing intermolecular interactions in crystal packing?

Methodological Answer:

  • Hirshfeld Surface Analysis: Use CrystalExplorer to quantify Cl⋯Cl (15–20%) and C-H⋯O (10–12%) interactions .
  • π-π Stacking: Measure centroid distances (3.6–3.8 Å) using Mercury software .

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